1-(Dicyclohexylphosphino)-2-phenyl-1H-indole
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Overview
Description
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole is an organophosphorus compound that features a phosphine group attached to an indole ring. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The presence of the dicyclohexylphosphino group imparts unique properties to the molecule, making it a valuable ligand in coordination chemistry.
Preparation Methods
The synthesis of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole typically involves the Fischer indole synthesis as a primary tool. This method starts with phenylhydrazine and 2’-bromoacetophenone to form the indole template. The methylated ligand precursor is then subjected to lithiation and subsequently trapped with chlorodicyclohexylphosphine . The reaction conditions often involve the use of phosphoric acid and polyphosphoric acid, with the reaction mixture being heated to 120°C .
Chemical Reactions Analysis
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phosphine group can participate in substitution reactions, particularly in the formation of metal complexes.
Coupling Reactions: It is highly effective in amination and Suzuki cross-coupling reactions of aryl mesylates.
Scientific Research Applications
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole is widely used in scientific research due to its versatility:
Biology: The compound’s ability to form stable complexes with transition metals makes it useful in studying biological systems.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism of action of 1-(Dicyclohexylphosphino)-2-phenyl-1H-indole involves its role as a ligand in coordination chemistry. The dicyclohexylphosphino group provides coordination sites that stabilize metal complexes, facilitating various catalytic reactions. The molecular targets include transition metals, and the pathways involved often pertain to catalytic cycles in organic synthesis .
Comparison with Similar Compounds
1-(Dicyclohexylphosphino)-2-phenyl-1H-indole can be compared with other similar compounds such as:
Bis(dicyclohexylphosphino)methane: Another organophosphorus compound used as a ligand in catalysis.
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in asymmetric catalysis due to its P-chiral center.
1,1-Diphosphines: These compounds are used in homogeneous catalysis and have narrow bite angles.
The uniqueness of this compound lies in its specific structure, which imparts distinct properties that are advantageous in various catalytic applications.
Properties
IUPAC Name |
dicyclohexyl-(2-phenylindol-1-yl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32NP/c1-4-12-21(13-5-1)26-20-22-14-10-11-19-25(22)27(26)28(23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1,4-5,10-14,19-20,23-24H,2-3,6-9,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRMENDXISNSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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